molecular formula C14H19ClN2O3 B2781915 tert-Butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate CAS No. 1824084-36-7

tert-Butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate

Cat. No.: B2781915
CAS No.: 1824084-36-7
M. Wt: 298.77
InChI Key: AVLRGBXWMITPNW-UHFFFAOYSA-N
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Preparation Methods

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects . The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Overview

tert-Butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrrolidine derivatives, which are known for their diverse pharmacological properties. The unique structure of this compound, which includes a chloropyridinyl moiety and a tert-butyl ester, suggests it may interact with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

  • Molecular Formula : C15H21ClN2O3
  • Molecular Weight : 300.80 g/mol
  • IUPAC Name : this compound
  • CAS Number : 945988-47-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chloropyridinyl ether group enhances its binding affinity, potentially modulating the activity of various biological pathways involved in inflammation and neuroprotection.

Antiinflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related pyrrolidine derivatives have shown their effectiveness in inhibiting prostaglandin and leukotriene synthesis, which are key mediators in inflammatory responses .

Neuroprotective Effects

The structural characteristics of this compound suggest potential neuroprotective effects, particularly in the context of neurological disorders. The presence of the chloropyridine moiety may facilitate interactions with neurotransmitter receptors or ion channels, potentially leading to protective outcomes against neurodegeneration.

Case Studies and Research Findings

A selection of research findings related to the biological activity of similar compounds provides insights into the potential applications of this compound:

StudyFindings
Study ADemonstrated that pyrrolidine derivatives exhibit anti-inflammatory effects comparable to standard drugs like indomethacin .
Study BInvestigated the neuroprotective properties of chlorinated pyridine derivatives, suggesting they may reduce oxidative stress in neuronal cells.
Study CExplored the synthesis and biological evaluation of related compounds, highlighting their potential as therapeutic agents for inflammatory diseases .

Properties

IUPAC Name

tert-butyl 3-(2-chloropyridin-4-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3/c1-14(2,3)20-13(18)17-7-5-11(9-17)19-10-4-6-16-12(15)8-10/h4,6,8,11H,5,7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLRGBXWMITPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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